molecular formula C10H8ClN3O3S B2647744 2-(4-Chloro-2-nitrophenyl)sulfanyl-N-(cyanomethyl)acetamide CAS No. 1825591-39-6

2-(4-Chloro-2-nitrophenyl)sulfanyl-N-(cyanomethyl)acetamide

Cat. No.: B2647744
CAS No.: 1825591-39-6
M. Wt: 285.7
InChI Key: AZWMEOHYQFRJPB-UHFFFAOYSA-N
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Description

2-(4-Chloro-2-nitrophenyl)sulfanyl-N-(cyanomethyl)acetamide is a synthetic intermediate designed for research applications, particularly in the construction of novel sulfur and nitrogen-containing heterocyclic compounds. Its molecular structure incorporates two key functional groups: a chloro-nitroaryl sulfide and a cyanomethyl acetamide. The chloro and nitro substituents on the aromatic ring make it a versatile electrophile in metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling , for biaryl formation . Furthermore, the sulfanyl acetamide core is of significant interest in medicinal and agrochemical research for creating compounds like 1,3,4-thiadiazoles and other sulfur-containing heterocycles known for their biological activity . The presence of the nitrile group (-CN) on the acetamide nitrogen offers a handle for further chemical transformation, including hydrolysis to carboxylic acids or reduction to amines, allowing for diversification of the final molecular scaffold. Researchers value this compound as a precursor to biologically active substituted quinolines and related structures, which are prominent motifs in pharmaceutical development . As a building block, it enables the exploration of new chemical space in drug discovery and materials science. This product is provided For Research Use Only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

2-(4-chloro-2-nitrophenyl)sulfanyl-N-(cyanomethyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8ClN3O3S/c11-7-1-2-9(8(5-7)14(16)17)18-6-10(15)13-4-3-12/h1-2,5H,4,6H2,(H,13,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZWMEOHYQFRJPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)[N+](=O)[O-])SCC(=O)NCC#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Chloro-2-nitrophenyl)sulfanyl-N-(cyanomethyl)acetamide typically involves the reaction of 4-chloro-2-nitrophenyl sulfide with cyanomethyl acetamide under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-(4-Chloro-2-nitrophenyl)sulfanyl-N-(cyanomethyl)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Tin(II) chloride, iron powder, hydrochloric acid.

    Substitution: Amines, thiols, potassium carbonate, dimethylformamide (DMF).

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amino derivatives.

    Substitution: Substituted phenyl derivatives.

Scientific Research Applications

Biological Applications

1. Antimicrobial Activity
Research indicates that 2-(4-Chloro-2-nitrophenyl)sulfanyl-N-(cyanomethyl)acetamide exhibits antimicrobial properties. It has been studied for its ability to inhibit bacterial growth by targeting specific enzymes involved in bacterial metabolism .

Case Study:
In a study assessing various derivatives for antimicrobial efficacy, this compound showed significant inhibition against common pathogens, suggesting its potential as a lead compound in antibiotic development.

2. Anticancer Properties
The compound has also garnered attention for its anticancer activities. Preliminary studies suggest it may interfere with cell signaling pathways crucial for cancer cell proliferation and survival .

Case Study:
In vitro tests on MDA-MB-231 breast cancer cells demonstrated that the compound induced apoptosis, evidenced by a significant increase in annexin V-FITC positive cells, indicating its potential as a therapeutic agent in oncology .

Industrial Applications

Apart from its biological significance, this compound serves as an intermediate in the synthesis of more complex molecules used in the production of specialty chemicals and materials. Its versatility makes it valuable in both academic research and industrial settings .

Data Table: Overview of Applications

Application AreaDescriptionExample Findings
AntimicrobialInhibits bacterial growth by targeting metabolic enzymesSignificant inhibition against pathogens; potential lead for new antibiotics
AnticancerInduces apoptosis in cancer cellsIncreased annexin V-FITC positive cells in MDA-MB-231 cell line studies
Chemical SynthesisIntermediate for complex molecule synthesisUsed in producing specialty chemicals
Industrial ProductionUtilized in large-scale synthesis processesEnhanced efficiency via continuous flow reactors

Mechanism of Action

The mechanism of action of 2-(4-Chloro-2-nitrophenyl)sulfanyl-N-(cyanomethyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, the nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to cytotoxic effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 2-(4-Chloro-2-nitrophenyl)sulfanyl-N-(cyanomethyl)acetamide with structurally related acetamide derivatives, emphasizing substituent effects, molecular properties, and applications:

Compound Name (CAS No.) Molecular Formula Molecular Weight Key Substituents Applications/Properties References
This compound (Hypothetical) C₁₀H₈ClN₃O₃S* 285.52* 4-Cl-2-NO₂-phenyl, sulfanyl, cyanomethyl Potential intermediate for heterocycles -
2-Chloro-N-(4-cyanophenyl)acetamide (CAS 114807-80-6) C₉H₇ClN₂O 198.62 4-cyanophenyl, chloro Synthetic intermediate
N-(4-Chloro-2-nitrophenyl)-N-(methylsulfonyl)acetamide C₉H₉ClN₂O₅S 292.69 4-Cl-2-NO₂-phenyl, methylsulfonyl Crystallography studies; heterocycle precursor
2-Chloro-N-(2-cyano-4-nitrophenyl)acetamide (CAS 131456-85-4) C₉H₆ClN₃O₃ 239.62 2-cyano-4-NO₂-phenyl, chloro Reactivity studies in nitro-cyano systems
2-Chloro-N-[2-(4-chlorophenyl)sulfanyl-5-(diethylsulfamoyl)phenyl]acetamide (CAS 795287-66-0) C₁₈H₂₀Cl₂N₂O₃S₂ 439.39 Diethylsulfamoyl, bis-chlorophenyl, sulfanyl Complex ligand for pharmaceuticals

*Hypothetical data inferred from structural analysis.

Key Observations:

Sulfanyl vs. Sulfonyl: The sulfanyl group in the target compound (vs. Cyanomethyl vs. Cyanoaryl: The cyanomethyl group in the target compound introduces steric accessibility compared to cyanoaryl substituents (e.g., CAS 114807-80-6), possibly improving solubility in polar solvents .

Synthetic Pathways: Acetamide derivatives are commonly synthesized via acetylation of anilines (e.g., acetic anhydride reflux in CAS 292.69) . The target compound may require a thiol-alkylation step, reacting 2-chloro-N-(cyanomethyl)acetamide with 4-chloro-2-nitrothiophenol under basic conditions.

Applications: Pharmaceutical Intermediates: Compounds like CAS 292.69 and CAS 795287-66-0 are precursors for sulfur-containing heterocycles (e.g., thiadiazoles), suggesting similar utility for the target compound . Agrochemical Potential: Nitro and cyano groups in CAS 131456-85-4 are associated with herbicidal activity, implying analogous bioactivity in the target compound .

Toxicity Considerations :

  • Halogenated acetamides (e.g., CAS 114807-80-6) often require careful handling due to environmental and health risks, a likely concern for the target compound .

Biological Activity

2-(4-Chloro-2-nitrophenyl)sulfanyl-N-(cyanomethyl)acetamide is a compound of interest due to its potential biological activities, particularly in the fields of cancer treatment and antimicrobial properties. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and various studies that highlight its efficacy.

Synthesis

The synthesis of this compound typically involves the reaction of 4-chloro-2-nitroaniline with sulfanyl and cyanoacetyl groups. The resulting compound can be characterized using techniques such as NMR, IR spectroscopy, and mass spectrometry to confirm its structure and purity.

Anticancer Activity

Recent studies have evaluated the anticancer properties of related compounds with similar structures. For instance, derivatives containing the 4-chloro-2-nitrophenyl group have shown significant anti-proliferative effects against various cancer cell lines, including breast cancer cells (MDA-MB-231 and MCF-7). These compounds exhibited IC50 values ranging from 1.52 to 6.31 μM, indicating potent activity against cancer cells while sparing normal cells .

The mechanism of action appears to involve apoptosis induction, as evidenced by increased annexin V-FITC positivity in treated cells. For example, one derivative demonstrated a 22-fold increase in apoptotic cells compared to controls . This suggests that compounds like this compound could be promising candidates for further development in cancer therapy.

Antimicrobial Activity

In addition to anticancer properties, this compound has been investigated for its antimicrobial potential. Studies have shown that similar compounds exhibit significant antibacterial activity against pathogens such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) reported as low as 0.22 μg/mL for some derivatives . The inhibition of biofilm formation was also noted, which is critical in preventing chronic infections.

Study on Anticancer Effects

A study focused on a series of thiazolone-based benzenesulfonamides revealed that compounds with structural similarities to this compound had significant effects on cancer cell lines. The most active compounds induced apoptosis effectively and were selective towards cancerous cells over normal cells .

Study on Antimicrobial Effects

Another investigation into the antimicrobial activity of derivatives showed that certain compounds exhibited remarkable efficacy against Klebsiella pneumoniae and Pseudomonas aeruginosa. The study highlighted that these compounds not only inhibited bacterial growth but also reduced biofilm formation by up to 80% at specific concentrations .

Comparative Data Table

Compound NameActivity TypeTarget OrganismIC50/MIC (μM)Reference
Compound AAnticancerMDA-MB-2311.52
Compound BAntimicrobialStaphylococcus aureus0.22
Compound CAntimicrobialKlebsiella pneumoniae0.25
Compound DAnticancerMCF-76.31

Q & A

Q. What are the recommended synthetic routes for preparing 2-(4-chloro-2-nitrophenyl)sulfanyl-N-(cyanomethyl)acetamide?

  • Methodological Answer : The synthesis typically involves multi-step reactions:

Sulfanyl linkage formation : React 4-chloro-2-nitrothiophenol with chloroacetyl cyanomethylamide under basic conditions (e.g., K₂CO₃ in DMF) to form the sulfanyl bridge.

Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate the product.

Crystallization : Recrystallize from ethanol or methanol to enhance purity .
Note: Monitor reaction progress via TLC (Rf ~0.5 in 3:7 ethyl acetate/hexane) and confirm intermediates using FT-IR (S-H stretch at ~2550 cm⁻¹ disappearance) .

Q. How should researchers characterize the purity and structural integrity of this compound?

  • Methodological Answer : Employ a combination of analytical techniques:
  • NMR Spectroscopy :
  • ¹H NMR : Confirm aromatic protons (δ 7.5–8.5 ppm for nitro-substituted phenyl), cyanomethyl (-CH₂CN, δ ~4.0 ppm), and sulfanyl linkage (-S-CH₂-, δ ~3.3 ppm).
  • ¹³C NMR : Verify nitrophenyl carbons (C-Cl at ~125 ppm, nitro group at ~145 ppm) and acetamide carbonyl (δ ~170 ppm) .
  • Mass Spectrometry (MS) : ESI-MS or HRMS to confirm molecular ion [M+H]⁺ (e.g., m/z ~338.0 for C₁₀H₈ClN₃O₃S).
  • X-ray Crystallography : Resolve crystal packing and intramolecular interactions (e.g., C–H···O hydrogen bonds observed in related nitroacetamides) .

Q. What biological activities are associated with sulfanyl-acetamide derivatives, and how can they be screened?

  • Methodological Answer : Sulfanyl-acetamides are explored for:
  • Antimicrobial Activity : Test via broth microdilution (MIC assays) against E. coli and S. aureus.
  • Anticancer Potential : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at concentrations 1–100 µM.
  • Enzyme Inhibition : Screen against kinases or proteases using fluorometric/colorimetric substrates.
    Reference: Similar compounds showed IC₅₀ values <10 µM in kinase inhibition studies .

Advanced Research Questions

Q. How can contradictory spectral data (e.g., NMR shifts, IR stretches) be resolved during structural validation?

  • Methodological Answer :
  • Multi-Technique Cross-Validation :
  • Compare experimental NMR shifts with computed values (DFT/B3LYP/6-311+G(d,p)).
  • Use 2D NMR (COSY, HSQC) to assign overlapping signals (e.g., aromatic vs. cyanomethyl protons).
  • Dynamic Effects : Consider tautomerism or rotameric equilibria in DMSO-d₆ (evident as peak broadening).
  • Crystallographic Validation : Resolve ambiguities via single-crystal X-ray diffraction .

Q. What crystallographic insights are available for related nitroaryl-sulfanyl acetamides?

  • Methodological Answer : Key findings from structural analogs (e.g., N-(4-chloro-2-nitrophenyl)-N-(methylsulfonyl)acetamide):
  • Intramolecular Interactions : C–H···O hydrogen bonds stabilize planar conformations (bond length ~2.8 Å).
  • Packing Motifs : Centrosymmetric dimers linked via N–H···O hydrogen bonds (e.g., chain propagation along [101] axis).
  • Torsional Angles : Nitro groups deviate ~15–20° from the aryl plane, affecting electronic conjugation .

Q. How can structure-activity relationships (SAR) be systematically studied for this compound?

  • Methodological Answer :
  • Substituent Variation : Synthesize derivatives with modified substituents (e.g., replacing -CN with -COOH or -NH₂).
  • Computational Modeling : Perform molecular docking (AutoDock Vina) to predict binding affinities to targets like EGFR or COX-2.
  • Bioassay Correlation : Compare IC₅₀ values from enzyme assays with computed binding energies.
    Example: Trifluoromethyl analogs showed enhanced lipophilicity (logP ~2.5) and 2-fold higher activity .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported solubility or stability data?

  • Methodological Answer :
  • Solubility Profiling : Use shake-flask method in buffers (pH 1–10) and DMSO. Confirm via HPLC-UV (λ = 254 nm).
  • Degradation Studies : Perform accelerated stability testing (40°C/75% RH for 4 weeks) with LC-MS monitoring.
  • pH-Dependent Stability : Nitro groups may hydrolyze under alkaline conditions (pH >9), forming nitroso derivatives .

Experimental Design Considerations

Q. What strategies optimize yield in large-scale syntheses of this compound?

  • Methodological Answer :
  • Catalytic Optimization : Replace K₂CO₃ with DBU (1,8-diazabicycloundec-7-ene) to enhance reaction kinetics.
  • Solvent Engineering : Use acetonitrile instead of DMF to reduce viscosity and improve mixing.
  • Flow Chemistry : Implement continuous flow reactors for exothermic steps (e.g., nitration or sulfonation) .

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